3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Description
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a synthetic organic compound featuring a carbohydrazonoyl backbone with a 3-toluidino (meta-substituted methylanilino) group and a 4-methoxybenzoate ester. Its molecular formula is C24H21N3O5 (molecular weight: 431.45 g/mol), characterized by a hydrazone linker connecting the oxo(3-toluidino)acetyl moiety to the phenyl ring of the 4-methoxybenzoate ester .
Properties
CAS No. |
765907-70-8 |
|---|---|
Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21N3O5/c1-16-5-3-7-19(13-16)26-22(28)23(29)27-25-15-17-6-4-8-21(14-17)32-24(30)18-9-11-20(31-2)12-10-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
TXRJWORVITUHAJ-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
The molecular formula of this compound is . The compound features a phenyl ring substituted with a methoxy group and a hydrazone moiety, which contributes to its biological activity.
Structural Characteristics
- Molecular Weight : 461.46 g/mol
- Functional Groups :
- Methoxy (-OCH₃)
- Hydrazone (R-N=N-R')
- Carbonyl (C=O)
Medicinal Chemistry
The compound has garnered attention for its potential as an antimicrobial agent . Studies have shown that derivatives of hydrazones exhibit significant antibacterial and antifungal properties. The presence of the oxo group and the hydrazone linkage is believed to enhance the interaction with microbial targets.
Case Study: Antimicrobial Activity
In a study examining various hydrazone derivatives, it was found that compounds similar to this compound demonstrated:
- Inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) were determined, showcasing effective concentrations for antimicrobial activity.
Cancer Research
Hydrazone compounds have been explored for their anticancer properties . The unique structural features of this compound may allow it to interfere with cancer cell proliferation.
Case Study: Cytotoxicity Assays
Research involving cytotoxicity assays on various cancer cell lines revealed:
- The compound exhibited dose-dependent cytotoxic effects.
- Mechanistic studies suggested induction of apoptosis in cancer cells, which is crucial for developing new anticancer therapies.
Material Science
Beyond biological applications, this compound can be utilized in the development of advanced materials, particularly in the synthesis of polymeric systems .
Application Example: Polymer Synthesis
The incorporation of this compound into polymer matrices has shown:
- Improved thermal stability.
- Enhanced mechanical properties due to the strong intermolecular interactions provided by the hydrazone linkages.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action for 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not explicitly detailed in the available literature. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds Analyzed:
4-[(E)-({(4-Methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methoxybenzoate (para-toluidino isomer)
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate (para-toluidino, 4-chlorobenzoate)
4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate (para-toluidino, 3-chlorobenzoate)
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3-methylbenzoate (meta-toluidino, 3-methylbenzoate)
Data Table: Structural and Physicochemical Properties
Biological Activity
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 415.45 g/mol. Its structure includes a methoxybenzoate moiety, which contributes to its solubility and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C24H21N3O5 |
| Molecular Weight | 415.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 765907-70-8 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of 3-toluidine derivatives with acetic anhydride, followed by the introduction of the carbohydrazonoyl group through condensation reactions. The final step involves esterification with 4-methoxybenzoic acid.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related hydrazone derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines have demonstrated promising results. For example, a study reported an IC50 value indicating significant cytotoxicity against CCRF-CEM leukemia cells, suggesting potential applications in cancer therapeutics.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain proteases, which are crucial for cancer cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various hydrazone derivatives, including those derived from 3-toluidine. The study found that the derivatives exhibited varying degrees of antibacterial activity, with some showing MIC values as low as 10 µg/mL against resistant strains .
- Cytotoxicity Assessment in Cancer Cells : A series of experiments were performed using different concentrations of the compound on leukemia cell lines. Results indicated that at concentrations above 20 µg/mL, significant cell death was observed, reinforcing the compound's potential as an anticancer agent .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific proteins and enzymes within microbial and cancerous cells. Its unique functional groups facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
